2'-Deoxyisoguanosine - 106449-56-3

2'-Deoxyisoguanosine

Catalog Number: EVT-289827
CAS Number: 106449-56-3
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-Deoxyisoguanosine (also called 2'-deoxy-2-hydroxyadenine, abbreviated as iG or isoGd) [, ] is a non-canonical purine nucleoside, structurally similar to 2'-deoxyguanosine. It acts as a shape mimic of 2'-deoxyisoguanosine [, ]. 2'-Deoxyisoguanosine is known to be present in oxidatively damaged DNA generated by treating DNA with a Fenton-type reactive oxygen-generating system []. It is a substrate for HIV reverse transcriptase and is incorporated opposite thymine during DNA synthesis [].

Synthesis Analysis
  • Direct Glycosylation: 2,6-diaminopurine is used as a starting material. It undergoes a five-step procedure that involves tritylation, silylation, protection of the amino group, protection of the carbonyl group, detritylation, and finally glycosylation with a protected deoxyribose derivative [].
  • From 2'-Deoxyguanosine: 2'-Deoxyguanosine can be converted to 2'-Deoxyisoguanosine in a two-step procedure involving silylation and subsequent amination to yield 2-amino-2'-deoxyadenosine, followed by selective deamination of the 2-amino group [].
  • Photochemical Conversion: 2'-Deoxyisoguanosine can be synthesized via photochemical conversion of 2-chloro-2'-deoxyadenosine (cladribine) in aqueous solution [, ].
Molecular Structure Analysis
  • Hydrolysis: 2'-Deoxyisoguanosine is more prone to hydrolysis at the N-glycosylic bond compared to 2'-deoxyguanosine [].
  • Photochemical Conversion: 2-Chloro-2'-deoxyadenosine can be photochemically converted to 2'-Deoxyisoguanosine upon exposure to ultraviolet light [, ]. The rate of this conversion is influenced by neighboring bases within the oligonucleotide, with 2'-deoxyguanosine residues accelerating the conversion rate [].
  • Halogenation: 7-Halogenated 7-deaza-2'-deoxyisoguanosine derivatives can be synthesized using various halogenating agents [, ]. These halogenated derivatives demonstrate a higher preference for the keto tautomer compared to the non-halogenated 2'-Deoxyisoguanosine [].
Mechanism of Action
  • With Thymine: 2'-Deoxyisoguanosine predominantly forms wobble base pairs with thymine at low temperatures but can adopt a Watson-Crick configuration at physiological temperatures [].
  • With Cytosine: 2'-Deoxyisoguanosine can form base pairs with cytosine in parallel-stranded DNA [, , , , ].
  • With 5-methylisocytidine: 2'-Deoxyisoguanosine forms stable base pairs with 5-methylisocytidine in DNA with antiparallel chain orientation [, , , , ].

The base-pairing of 2'-Deoxyisoguanosine is influenced by neighboring bases in the template DNA sequence, with cytosine residues favoring the keto tautomer [].

Physical and Chemical Properties Analysis
  • Tautomerism: 2'-Deoxyisoguanosine exists in keto and enol tautomeric forms. The keto form is generally more stable in aqueous solution [, ]. 7-Halogenated derivatives significantly favor the keto tautomer [, ].
  • Fluorescence: 8-Aza-2'-deoxyisoguanosine is the first fluorescent shape mimic of 2'-Deoxyisoguanosine, exhibiting stronger fluorescence in alkaline conditions [].
  • Hydrogel Formation: 8-Aza-2'-deoxyisoguanosine can form fluorescent hydrogels with high thermal stability, responding to external stimuli such as alkali metal ions, pH changes, heat, and UV irradiation [].
Applications
  • Expanding the Genetic Alphabet: 2'-Deoxyisoguanosine, paired with 5-methylisocytidine, expands the genetic alphabet by forming a stable orthogonal base pair [, ]. This property is utilized in the development of artificially expanded genetic information systems (AEGIS) for autonomous assembly of large DNA constructs from shorter fragments [].
  • DNA Damage Studies: 2'-Deoxyisoguanosine is used in studying the effects of oxidative DNA damage, as it is a product of such damage [, ].
  • Nucleobase Analogue Studies: 2'-Deoxyisoguanosine and its derivatives are valuable tools in studying non-canonical base pairing and their impact on DNA structure and function [, , , , , , , , , , , ].
  • Fluorescence-Based Applications: The fluorescent properties of 8-Aza-2'-deoxyisoguanosine offer potential applications in sensing and imaging, particularly in monitoring changes in DNA structure and ion concentrations [, , ].
  • Hydrogel Applications: The fluorescent hydrogel formed by 8-Aza-2'-deoxyisoguanosine presents potential applications in tissue engineering, drug delivery, and as molecular machines due to its stability and responsiveness to external stimuli [].

8-Aza-2'-deoxyisoguanosine

Compound Description: 8-Aza-2'-deoxyisoguanosine (z8isoGd) is a fluorescent nucleoside analog. It is the first guanosine gel with intrinsic fluorescence and forms highly stable hydrogels with potential applications in various fields []. The fluorescence of the z8isoGd hydrogel is sensitive to external stimuli such as alkali metal ions, pH changes, heat, and UV irradiation [].

Relevance: 8-Aza-2'-deoxyisoguanosine is structurally similar to 2'-deoxyisoguanosine with the addition of a nitrogen atom at the 8-position of the purine ring. This modification introduces fluorescence and significantly enhances its ability to form stable hydrogels compared to 2'-deoxyisoguanosine [].

8-Aza-2'-deoxyguanosine

Compound Description: 8-Aza-2'-deoxyguanosine is a nucleoside analog that forms nanotube-like structures in its solid state [].

7-Deaza-2'-deoxyisoguanosine

Compound Description: 7-Deaza-2'-deoxyisoguanosine is a nucleoside analog that, when present in binary mixtures with 8-aza-2'-deoxyisoguanosine hydrogel, causes the hydrogel to disintegrate []. It has also been investigated for its base-pairing properties in oligonucleotide duplexes with parallel and antiparallel chain orientations [, , , ]. 7-Deaza-2'-deoxyisoguanosine forms stable base pairs with cytosine in parallel-stranded DNA and shows ambiguous base pairing with cytosine, 5-methylisocytosine, thymine, and guanine in antiparallel-stranded DNA [].

Relevance: This compound is structurally similar to 2'-deoxyisoguanosine, differing only in the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom. This modification influences its base-pairing properties and interaction with certain hydrogels [, ].

7-Bromo-7-deaza-2'-deoxyisoguanosine

Compound Description: This compound is a halogenated derivative of 7-deaza-2'-deoxyisoguanosine. It exhibits enhanced base-pairing stability compared to the non-halogenated 7-deaza-2'-deoxyisoguanosine, particularly in parallel-stranded DNA [, ]. This increased stability is attributed to the shift of the tautomeric equilibrium towards the keto form, similar to the behavior observed in 2'-deoxyguanosine [].

Relevance: This compound is a 7-bromo derivative of 7-deaza-2'-deoxyisoguanosine and provides insights into the effects of halogenation on base-pairing stability and tautomerism in these modified nucleosides [].

7-Iodo-7-deaza-2'-deoxyisoguanosine

Compound Description: Similar to its bromo counterpart, 7-iodo-7-deaza-2'-deoxyisoguanosine demonstrates significantly enhanced duplex stability in both parallel and antiparallel DNA compared to the non-halogenated 7-deaza-2'-deoxyisoguanosine [].

Relevance: This compound is the 7-iodo derivative of 7-deaza-2'-deoxyisoguanosine. The presence of the bulky iodine substituent doesn't hinder its incorporation into DNA duplexes and highlights the potential of halogenated 7-deazaisoguanosine derivatives in modulating DNA stability [].

8-Aza-7-deaza-2'-deoxyisoguanosine

Compound Description: This compound is a nucleoside analog that forms self-assemblies in aqueous solutions []. It exhibits different cation selectivity compared to 2'-deoxyisoguanosine, forming a pentaplex structure in the presence of Cs+ and a tetraplex structure with Na+ or Rb+ [].

Relevance: This compound is structurally related to 2'-deoxyisoguanosine by the replacement of the nitrogen atom at position 7 with a carbon atom and the addition of a nitrogen atom at position 8 of the purine ring. This modification impacts its cation selectivity and self-assembly properties [].

2'-Deoxyguanosine

Compound Description: 2'-Deoxyguanosine (dG) is one of the four canonical nucleosides found in DNA. It forms a Watson-Crick base pair with 2'-deoxycytidine (dC) [].

Relevance: 2'-Deoxyguanosine serves as a reference point for comparing the base-pairing properties of 2'-deoxyisoguanosine and its derivatives [, ]. Unlike 2'-deoxyisoguanosine, which exhibits ambiguous base pairing, 2'-deoxyguanosine consistently forms stable base pairs with 2'-deoxycytidine [].

5-Methyl-2'-deoxyisocytidine

Compound Description: 5-Methyl-2'-deoxyisocytidine (m5isoCd) is a nucleoside analog that forms stable base pairs with 8-aza-2'-deoxyisoguanosine, exceeding the stability of a canonical dG-dC base pair [, ]. This property makes it a valuable component for expanding the genetic alphabet [, ].

Relevance: This compound is a potential base-pairing partner for 2'-deoxyisoguanosine and its analogs in the creation of novel, stable base pairs [, ].

Thymidine

Compound Description: Thymidine (dT) is one of the four canonical nucleosides found in DNA. It forms a Watson-Crick base pair with 2'-deoxyadenosine [].

Relevance: Thymidine is often used in base-pairing studies with 2'-deoxyisoguanosine and its derivatives to assess their mismatch discrimination abilities [, , ].

Properties

CAS Number

106449-56-3

Product Name

2'-Deoxyisoguanosine

IUPAC Name

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1

InChI Key

SWFIFWZFCNRPBN-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O

Synonyms

1,2-Dihydro-2-oxoadenosine
2'-deoxyisoguanosine
2-Hydroxyadenosine
crotonoside
isoguanosine

Canonical SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O

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